molecular formula C9H9N5O4S B14529487 2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid CAS No. 62386-14-5

2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B14529487
CAS No.: 62386-14-5
M. Wt: 283.27 g/mol
InChI Key: GNPHKKNUCDRXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydrazinesulfonyl group attached to a phenyl ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the hydrazinesulfonyl phenyl precursor. This precursor is then subjected to a series of reactions to introduce the triazole and carboxylic acid groups. Common synthetic routes include:

    Hydrazine Sulfonation:

    Triazole Formation: Cyclization reactions to form the triazole ring.

    Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The hydrazinesulfonyl and triazole groups can participate in substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The hydrazinesulfonyl group can form strong interactions with enzymes or receptors, modulating their activity. The triazole ring may also participate in binding interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Hydrazinocarbonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid
  • 2-[4-(Hydrazinyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-[4-(Hydrazinesulfonyl)phenyl]-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the hydrazinesulfonyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

62386-14-5

Molecular Formula

C9H9N5O4S

Molecular Weight

283.27 g/mol

IUPAC Name

2-[4-(hydrazinesulfonyl)phenyl]triazole-4-carboxylic acid

InChI

InChI=1S/C9H9N5O4S/c10-13-19(17,18)7-3-1-6(2-4-7)14-11-5-8(12-14)9(15)16/h1-5,13H,10H2,(H,15,16)

InChI Key

GNPHKKNUCDRXTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2N=CC(=N2)C(=O)O)S(=O)(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.